molecular formula C13H17NO4S B2929195 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one CAS No. 285987-03-3

1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one

Cat. No.: B2929195
CAS No.: 285987-03-3
M. Wt: 283.34
InChI Key: CDVZSIGBJJKZGA-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one (CAS 285987-03-3) is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . Its structure features a pyrrolidin-2-one moiety linked by a hydroxypropyl chain to a benzenesulfonyl group, which can be represented by the SMILES string OC(CS(=O)(=O)c1ccccc1)CN1CCCC1=O . This particular arrangement of functional groups is of significant interest in medicinal chemistry research. The benzenesulfonyl group is a common pharmacophore found in compounds that modulate various biological targets, while the pyrrolidin-2-one ring is a prevalent scaffold in many bioactive molecules . Although the specific biological pathway for this compound is not fully delineated in the literature, compounds with similar structural features are actively investigated for their potential as pharmaceutical agents, particularly in high-throughput screening campaigns to identify novel therapeutic candidates . Researchers value this compound as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-11(9-14-8-4-7-13(14)16)10-19(17,18)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVZSIGBJJKZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in biological studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidin-2-one core : A five-membered lactam ring that enhances metabolic stability and bioavailability.
  • Benzenesulfonyl group : A strong electron-withdrawing group that influences electronic properties and receptor interactions.

Comparison with Structural Analogs

The pharmacological profile of 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one can be contextualized by comparing it to structurally related pyrrolidin-2-one derivatives. Below is a detailed analysis:

Arylpiperazine-Based Analogs

Compounds featuring arylpiperazine substituents instead of benzenesulfonyl groups have been extensively studied. Key examples include:

Compound Name Substituents α1-AR pKi α2-AR pKi Antiarrhythmic ED50 (mg/kg) Hypotensive Effect References
1-[3-(4-(2-Chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one 4-(2-Chlorophenyl)piperazine 7.13 6.84 1.0 Significant at 2.5 mg/kg
1-[2-Hydroxy-3-(4-(2-hydroxyphenyl)piperazin-1-yl)propyl]pyrrolidin-2-one 4-(2-Hydroxyphenyl)piperazine 6.71 N/A 1.9 Prolonged reduction
1-[3-(4-(4-Chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one 4-(4-Chlorophenyl)piperazine N/A 7.29 N/A Moderate

Key Findings :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl) on the arylpiperazine ring enhances α1-AR affinity. For example, the 2-chlorophenyl derivative (pKi = 7.13) shows higher selectivity for α1-AR than the 2-hydroxyphenyl analog (pKi = 6.71) .
  • Antiarrhythmic Activity : ED50 values correlate with hydroxy group positioning; the 2-hydroxypropyl chain in compound improves prophylactic efficacy against adrenaline-induced arrhythmias.

Benzenesulfonyl-Based Analogs

describes EP-47 (1-[3-(4-(o-tolyl)piperazin-1-yl)propyl]pyrrolidin-2-one), which shares structural similarities but replaces benzenesulfonyl with an o-tolylpiperazine group. EP-47 exhibits:

  • α1-AR affinity : Ki = 95.5 nM
  • Metabolic Effects : Reduces blood glucose and triglycerides in obese mice, suggesting off-target metabolic benefits .

Comparison with Target Compound :

  • Receptor Selectivity : Benzenesulfonyl derivatives may exhibit lower α-AR affinity compared to arylpiperazine analogs due to reduced basicity and steric hindrance.
  • Therapeutic Indications : While arylpiperazine derivatives target cardiovascular disorders, benzenesulfonyl modifications might shift activity toward metabolic regulation .

Thiolated and Sulfonyl Derivatives

Compounds like 1-(1-((4-methoxyphenyl)thio)-3-(phenylsulfonyl)propyl)pyrrolidin-2-one () feature sulfur-based substituents. These derivatives:

  • Synthetic Utility : Serve as intermediates in hydrothiolation reactions.
  • Pharmacological Data: Limited in provided evidence, but sulfur atoms may enhance oxidative stability and membrane permeability .

Structural-Activity Relationship (SAR) Insights

  • Critical Moieties: The 2-hydroxypropyl chain is essential for antiarrhythmic activity, likely via hydrogen bonding with cardiac ion channels . Arylpiperazine vs. Benzenesulfonyl: The former enhances α-AR binding, while the latter may redirect activity toward non-adrenergic targets (e.g., metabolic enzymes) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, benzenesulfonyl) increase receptor affinity but may reduce bioavailability due to higher polarity.

Biological Activity

1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one, with the CAS number 285987-03-3, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, referencing various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4SC_{13}H_{17}NO_4S. The compound features a pyrrolidinone core substituted with a benzenesulfonyl group and a hydroxypropyl moiety. Its structure is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidinone derivatives with benzenesulfonyl hydrazones. The method allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds related to benzenesulfonyl derivatives exhibit significant antimicrobial activity. A study on benzenesulfonyl hydrazones highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may contribute to similar antimicrobial properties.

Neuroprotective Effects

Preliminary research suggests that pyrrolidinone derivatives may possess neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease, where compounds that inhibit neuroinflammation or promote neuronal survival are valuable . The biological activity of this compound in neuroprotection warrants further investigation.

Case Studies

Recent studies have explored the biological activities of various derivatives of pyrrolidinone compounds. For instance, a study published in PubMed evaluated several synthesized derivatives against bacterial strains and reported promising results . Although specific case studies on this compound are not extensively documented, related research provides insights into its potential applications.

Comparative Table of Biological Activities

Activity Related Compounds Observed Effects
AntimicrobialBenzenesulfonyl hydrazonesEffective against Staphylococcus aureus, E. coli
AnticancerVarious benzenesulfonamidesInhibition of cell proliferation
NeuroprotectivePyrrolidinone derivativesPotential in neuroprotection against Alzheimer's

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